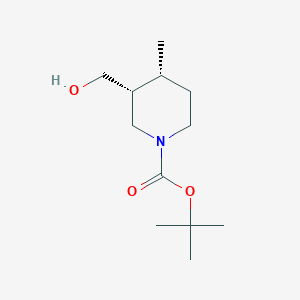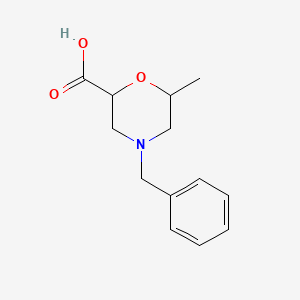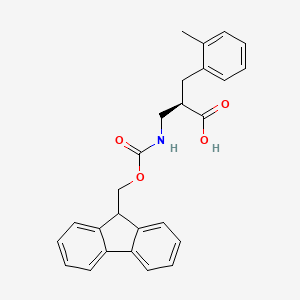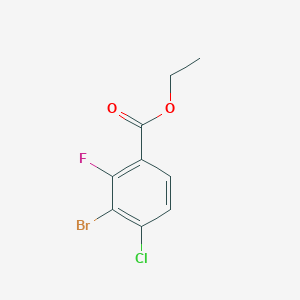
iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate is a complex compound that combines iron in a high oxidation state with a derivative of pyrrolidine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate typically involves the reaction of iron salts with 5-oxopyrrolidine-2-carboxylate under controlled conditions. One common method involves the neutralization reaction of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl (pyridyl)glutamate hydrochlorides . The reaction conditions often require specific temperatures, pH levels, and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors, automated control systems, and high-purity reagents to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The iron center can participate in oxidation reactions, potentially altering its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting both the iron center and the pyrrolidine derivative.
Substitution: The carboxylate group can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to control the pH. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state iron complexes, while reduction reactions could produce lower oxidation state derivatives.
Wissenschaftliche Forschungsanwendungen
Iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein interactions.
Industry: Used in the development of new materials with specific properties, such as magnetic or catalytic activity.
Wirkmechanismus
The mechanism by which iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate exerts its effects involves its interaction with molecular targets through its iron center and pyrrolidine derivative. The iron center can participate in redox reactions, altering the oxidation state of other molecules, while the pyrrolidine derivative can interact with various biological targets, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-oxopyrrolidine-2-carboxylate: A simpler derivative without the iron center, used in similar applications but with different reactivity.
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with distinct chemical properties and applications.
Iron(III) complexes: Compounds with iron in a lower oxidation state, used in various chemical and biological applications.
Uniqueness
Iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate is unique due to the high oxidation state of the iron center, which imparts distinct redox properties and reactivity. This makes it particularly valuable in applications requiring strong oxidizing or reducing agents and in studies of high oxidation state chemistry.
Eigenschaften
CAS-Nummer |
85994-36-1 |
|---|---|
Molekularformel |
C15H15FeN3O9 |
Molekulargewicht |
437.14 g/mol |
IUPAC-Name |
iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate |
InChI |
InChI=1S/3C5H7NO3.Fe/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H2,6,7,8,9);/q;;;+6/p-6 |
InChI-Schlüssel |
NXSOOSFYDXXEIA-UHFFFAOYSA-H |
Kanonische SMILES |
C1CC(=O)[N-]C1C(=O)[O-].C1CC(=O)[N-]C1C(=O)[O-].C1CC(=O)[N-]C1C(=O)[O-].[Fe+6] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















